![molecular formula C5H6N2OS B120619 2-(Methylthio)pyrimidin-4-ol CAS No. 5751-20-2](/img/structure/B120619.png)
2-(Methylthio)pyrimidin-4-ol
Overview
Description
“2-(Methylthio)pyrimidin-4-ol” is a chemical compound with the linear formula C5H6N2OS . It has a molecular weight of 142.18 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of pyrimidines, including “2-(Methylthio)pyrimidin-4-ol”, involves various methods . One method involves the samarium chloride catalyzed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .Molecular Structure Analysis
The molecular structure of “2-(Methylthio)pyrimidin-4-ol” consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Scientific Research Applications
Antioxidant Activities
The pyrimidine derivatives, including “2-(Methylthio)pyrimidin-4-ol”, have been found to present diverse biological activities, including antioxidant activities . They exhibit moderate antioxidant activity in the DPPH assay . This antioxidant activity can be related to their bulkiness .
Anti-inflammatory Potential
These compounds have also been studied for their anti-inflammatory potential . They have shown moderate to good lipid peroxidation inhibition potential .
Inhibitors of Lipoxygenase
Pyrimidine derivatives have been found to act as inhibitors of lipoxygenase . Two highly potent inhibitors out of the nine tested derivatives were identified, demonstrating IC 50 values of 10.7 μM and 1.1 μM, respectively .
Anticancer Activities
Pyrimidine derivatives have been found to present anticancer activities . They can be considered as privileged scaffolds in drug discovery for the treatment of various diseases .
Antioxidant Agents
A series of 2-methylthio-pyrido-triazolopyrimidines were prepared and evaluated for their antioxidant activity using 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging, ferric reduction antioxidant power (FRAP) and reducing power capability (RPC) . Some pyrido-triazolopyrimidines showed good activity as antioxidant agents .
Anti-inflammatory Agents
Triazolo-annelated quinazolines, which can be converted into a pyridotriazolopyrimidine scaffold, have shown anti-inflammatory activities .
Safety and Hazards
Mechanism of Action
Target of Action
2-(Methylthio)pyrimidin-4-ol is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This suggests that 2-(Methylthio)pyrimidin-4-ol may interact with these targets to bring about its effects.
Biochemical Pathways
Given its potential anti-inflammatory effects, it can be inferred that the compound may influence pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Given its potential anti-inflammatory effects, it can be inferred that the compound may help in reducing inflammation by inhibiting the expression and activities of certain vital inflammatory mediators .
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
properties
IUPAC Name |
2-methylsulfanyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSQVMHSFXUOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206119 | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)pyrimidin-4-ol | |
CAS RN |
5751-20-2 | |
Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5751-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5751-20-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylthio)-1H-pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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